3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-fluorophenol with piperidine in the presence of a suitable base and solvent . The reaction conditions may vary, but common methods include the use of catalysts and specific temperature controls to optimize yield and purity . Industrial production methods often involve large-scale reactions with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
- 3-[(3-Fluorophenoxy)methyl]piperidine
- 3-[(Methylsulfonyl)methyl]piperidine hydrochloride
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications . The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its reactivity and interactions .
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQVCZQOHBWPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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